molecular formula C27H38N2O5S2 B2796745 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-85-1

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2796745
CAS No.: 477504-85-1
M. Wt: 534.73
InChI Key: MCGQFELTBPGUNP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic derivative of the cyclohepta[b]thiophene scaffold, characterized by a sulfamoyl-substituted benzamido group at position 2 and an ethyl ester at position 2. This compound is part of a broader class of molecules designed for bioactivity studies, particularly targeting viral polymerases or enzymes such as acetylcholinesterase .

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O5S2/c1-6-34-27(31)24-22-10-8-7-9-11-23(22)35-26(24)28-25(30)20-12-14-21(15-13-20)36(32,33)29(16-18(2)3)17-19(4)5/h12-15,18-19H,6-11,16-17H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQFELTBPGUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamido Group

The benzamido moiety at position 2 is a critical pharmacophore. Modifications here significantly influence bioactivity and physicochemical properties:

Compound Name Substituent on Benzamido Key Data (Yield, m.p.) Bioactivity/Application Reference
Target Compound 4-(N,N-Diisobutylsulfamoyl) Not reported Hypothesized antiviral activity
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21) 2-Fluoro Yield: 100%; m.p. 117–118°C Influenza polymerase inhibitor
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (23) 4-Fluoro Yield: 64%; m.p. 117–118°C Influenza polymerase inhibitor
Ethyl 2-(2-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (47) 2-Methoxy Yield: 100% Anti-influenza activity

Key Findings :

  • Halogen vs. Sulfamoyl Groups : Fluorine substituents (e.g., compounds 21, 23) enhance binding to viral polymerase subunits through halogen bonding , whereas the bulkier diisobutylsulfamoyl group in the target compound may improve solubility and metabolic stability .
  • Positional Effects : Ortho-substituted derivatives (e.g., 2-fluoro, 2-methoxy) show higher yields (100%) compared to para-substituted analogs (64% for 4-fluoro), suggesting steric or electronic factors influence synthesis efficiency .
Modifications at the Carboxylate Position

Replacing the ethyl ester with amides or other groups alters pharmacokinetic profiles:

Compound Name Position 3 Substituent Key Data (Activity) Reference
Target Compound Ethyl ester Not reported
2-(Benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide N,N-Dimethylcarbamoyl Structural analog
VIh (Ethyl 2-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta... Piperazine-linked acetamido IC₅₀: 1.2 µM (AChE)

Key Findings :

  • Ester vs. Amide : Ethyl esters (target compound) are typically hydrolyzed in vivo to active acids, while carboxamide derivatives (e.g., VIh) exhibit direct acetylcholinesterase (AChE) inhibition due to hydrogen-bonding interactions .
  • Piperazine Additions : Compounds like VIh integrate piperazine moieties, enhancing blood-brain barrier penetration for central nervous system targets .

Spectral and Structural Analysis

NMR Trends
  • Cycloheptane Protons : In all analogs, cycloheptane CH₂ protons resonate between δ 1.50–3.10 ppm, indicating minimal conformational differences .
  • Aromatic Regions : Substituents on the benzamido group cause distinct shifts. For example, 2-fluoro (compound 21) shows aromatic protons at δ 7.20–8.20 ppm, whereas the target compound’s diisobutylsulfamoyl group would likely deshield adjacent protons, shifting them downfield .
Melting Points and Solubility
  • Melting Points: Fluorinated derivatives (21, 23) exhibit higher m.p. (~117°C) compared to non-halogenated analogs (e.g., VIj: m.p. 138–140°C), likely due to enhanced crystallinity from halogen packing .
  • Solubility : The diisobutylsulfamoyl group in the target compound is expected to improve aqueous solubility over nitro- or methoxy-substituted derivatives (e.g., compound 47) due to its polar sulfonamide moiety .

Q & A

Q. What purification techniques ensure >95% purity for pharmacological studies?

  • Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via LC-MS and evaporative light scattering detection (ELSD) to avoid UV-inactive impurities .

Q. How can metabolic stability be improved for in vivo applications?

  • Answer : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to resist esterase cleavage. Pharmacokinetic studies in rodent models confirm prolonged half-life with these modifications .

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